

An In-depth Technical Guide to 1-(2-bromoethyl)cyclohex-1-ene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Bromoethyl)cyclohex-1-ene

CAS No.: 42185-54-6

Cat. No.: B1278963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **1-(2-bromoethyl)cyclohex-1-ene**, a valuable bifunctional molecule for synthetic chemists. Its structure combines the reactivity of a vinyl bromide with that of a primary alkyl bromide, opening avenues for diverse chemical transformations. This document details its known properties, offers expert predictions on its spectral characteristics based on analogous structures, and proposes a robust synthetic protocol.

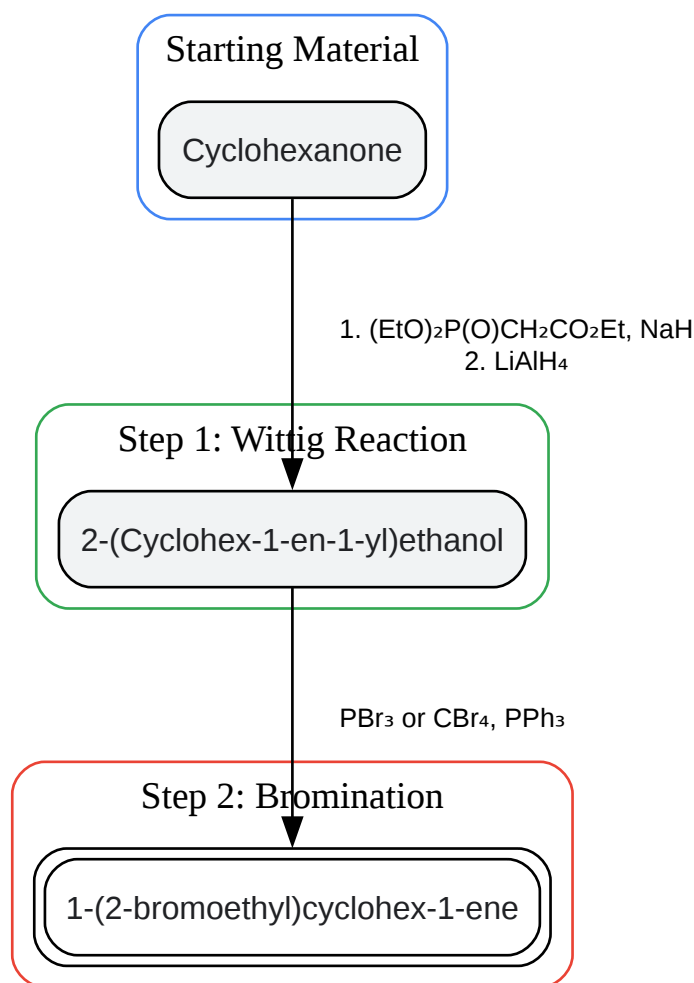
Core Compound Identification and Properties

1-(2-bromoethyl)cyclohex-1-ene is identified by the Chemical Abstracts Service (CAS) number 42185-54-6.^[1] This unique identifier is crucial for unambiguous identification in research and procurement.

Molecular Structure and Key Features

The structure of **1-(2-bromoethyl)cyclohex-1-ene**, with the molecular formula $C_8H_{13}Br$, incorporates two key reactive sites: a carbon-carbon double bond within a cyclohexene ring, to which a bromine atom is directly attached (a vinyl bromide), and a bromoethyl side chain. This arrangement allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.

Diagram 1: Synthesis Pathway for **1-(2-bromoethyl)cyclohex-1-ene**



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1-(2-bromoethyl)cyclohex-1-ene** from cyclohexanone.

Physicochemical Properties

A summary of the key physicochemical properties for **1-(2-bromoethyl)cyclohex-1-ene** is presented in the table below. These values are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
CAS Number	42185-54-6	PubChem[1]
Molecular Formula	C ₈ H ₁₃ Br	PubChem[1]
Molecular Weight	189.09 g/mol	PubChem[1]
IUPAC Name	1-(2-bromoethyl)cyclohex-1-ene	PubChem[1]
SMILES	C1CCC(=CC1)CCBr	PubChem[1]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **1-(2-bromoethyl)cyclohex-1-ene** is not readily available in the searched literature, a reliable synthetic route can be proposed based on well-established organic transformations. The following two-step protocol is designed for high yield and purity, starting from the readily available cyclohexanone.

Step 1: Synthesis of 2-(Cyclohex-1-en-1-yl)ethanol

This step involves a Horner-Wadsworth-Emmons reaction followed by a reduction.

- Rationale: The Horner-Wadsworth-Emmons reaction is a superior alternative to the standard Wittig reaction for the synthesis of α,β -unsaturated esters from ketones, as it typically provides higher yields and the phosphate byproduct is water-soluble, simplifying purification. Subsequent reduction of the ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will cleanly provide the desired primary alcohol.
- Methodology:
 - To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triethyl phosphonoacetate (1.1 eq).

- Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
- Cool the reaction mixture back to 0 °C and add cyclohexanone (1.0 eq) dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(cyclohex-1-en-1-yl)acetate.
- In a separate flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C.
- Slowly add a solution of the crude ester in THF to the LiAlH₄ suspension.
- After the addition, allow the reaction to stir at room temperature for 4 hours.
- Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
- Filter the resulting solid and wash thoroughly with THF.
- Concentrate the filtrate under reduced pressure to yield 2-(cyclohex-1-en-1-yl)ethanol, which can be purified by column chromatography.

Step 2: Bromination of 2-(Cyclohex-1-en-1-yl)ethanol

This step converts the primary alcohol to the corresponding alkyl bromide.

- Rationale: The conversion of a primary alcohol to a primary alkyl bromide can be reliably achieved using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction. The Appel reaction is often preferred for its milder conditions.

- Methodology (using the Appel Reaction):
 - Dissolve 2-(cyclohex-1-en-1-yl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
 - Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the final product, **1-(2-bromoethyl)cyclohex-1-ene**.

Predicted Spectral Data and Interpretation

Direct experimental spectral data for **1-(2-bromoethyl)cyclohex-1-ene** is not available in the public domain. However, we can predict the key spectral features with a high degree of confidence by analyzing the spectra of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alkyl protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 5.7 - 6.0	Triplet (t) or Multiplet (m)	1H	=CH- (vinyl proton)	The vinylic proton on the cyclohexene ring will be deshielded by the double bond.
~ 3.4 - 3.6	Triplet (t)	2H	-CH ₂ -Br	The methylene protons adjacent to the bromine atom will be significantly deshielded.
~ 2.4 - 2.6	Triplet (t)	2H	=C-CH ₂ -	The methylene protons adjacent to the double bond and the bromoethyl group.
~ 2.0 - 2.2	Multiplet (m)	4H	Allylic -CH ₂ -	The allylic methylene protons on the cyclohexene ring.
~ 1.5 - 1.8	Multiplet (m)	4H	-CH ₂ -	The remaining methylene protons of the cyclohexene ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will be characterized by the presence of two sp^2 hybridized carbons of the double bond and six sp^3 hybridized carbons.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 135 - 140	=C-CH ₂ -	The quaternary vinylic carbon will be downfield due to its substitution.
~ 125 - 130	=CH-	The tertiary vinylic carbon.
~ 35 - 40	=C-CH ₂ -	The carbon of the ethyl group attached to the double bond.
~ 30 - 35	-CH ₂ -Br	The carbon atom directly bonded to the electronegative bromine atom.
~ 25 - 30	Allylic -CH ₂ -	The allylic carbons of the cyclohexene ring.
~ 20 - 25	-CH ₂ -	The remaining saturated carbons of the cyclohexene ring.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted Absorption (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3020 - 3080	Medium	=C-H stretch	Characteristic of vinylic C-H bonds.
~ 2830 - 3000	Strong	C-H stretch	Characteristic of sp ³ C-H bonds in the cyclohexene ring and ethyl side chain.
~ 1640 - 1680	Medium to Weak	C=C stretch	The carbon-carbon double bond stretch.
~ 1430 - 1470	Medium	-CH ₂ - scissoring	Bending vibration of the methylene groups.
~ 600 - 700	Strong	C-Br stretch	The carbon-bromine bond stretch.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- **Molecular Ion (M⁺):** Expect to see a pair of peaks of roughly equal intensity at m/z 188 and 190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
- **Key Fragmentation:** A prominent peak corresponding to the loss of a bromine atom (M⁺ - Br) at m/z 109. Another significant fragmentation would be the loss of the bromoethyl side chain, resulting in a cyclohexenyl cation.

Safety and Handling

1-(2-bromoethyl)cyclohex-1-ene is predicted to have hazards associated with alkyl and vinyl bromides.[\[1\]](#)

- **Health Hazards:** Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[\[1\]](#)

- Safety Precautions:
 - Handle in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.
 - In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1-(2-bromoethyl)cyclohex-1-ene is a promising bifunctional reagent for organic synthesis. While experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and utilizes common laboratory reagents and techniques. The predicted spectral data offers a reliable reference for the identification and characterization of the synthesized product. As with all chemical research, appropriate safety precautions must be strictly followed.

References

- PubChem. **1-(2-bromoethyl)cyclohex-1-ene**. National Center for Biotechnology Information. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1-\(2-Bromoethyl\)cyclohex-1-ene | C8H13Br | CID 11106122 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-bromoethyl)cyclohex-1-ene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278963/docs#an-in-depth-technical-guide-to-1-2-bromoethyl-cyclohex-1-ene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)